N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a methyl-substituted pyrazole ring via a carboxamide bridge. The 1,3-benzothiazole moiety is well-documented for its pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties . Structural studies using X-ray crystallography and Hirshfeld surface analysis highlight the importance of hydrogen bonding (N–H···N/O) and π-π interactions in stabilizing its solid-state architecture .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-16-9(6-7-13-16)11(17)15-12-14-8-4-2-3-5-10(8)18-12/h2-7H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDPJWCVFVUTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide typically involves the reaction of 2-aminobenzothiazole with 2-methylpyrazole-3-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in the presence of a solvent like dimethylformamide . The reaction is carried out under mild conditions to achieve high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: The compound is studied for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below summarizes key structural analogs and their distinguishing features:
Key Observations :
- Benzothiazole vs.
- Substituent Effects : The 6-methyl group in ’s compounds enhances antimicrobial activity, while the 5-methoxy group in MMV001239 may influence solubility or target binding in yeast assays .
- Linker Diversity : Carboxamide (target compound) vs. sulfonylhydrazide () linkers impact molecular conformation and intermolecular interactions.
Insights :
Comparison :
Physicochemical and Supramolecular Properties
Structural Insights :
- The benzothiazole ring’s electron-deficient nature facilitates π-π stacking, while the carboxamide/sulfonylhydrazide groups enable hydrogen bonding, critical for crystal engineering and solubility .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzothiazole moiety linked to a pyrazole ring via a carboxamide functional group, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-aminobenzenethiol with 2-methylpyrazole-3-carboxylic acid under acidic conditions. The process can be optimized using various solvents and catalysts to enhance yield and purity.
Anticancer Properties
This compound has demonstrated significant anticancer activity in various studies. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by activating procaspase-3 to caspase-3. A study highlighted that specific derivatives exhibited potent procaspase-3 activation activities at concentrations as low as 10 µM, indicating their potential as anticancer agents .
| Compound | Cell Line | Activation Activity (%) |
|---|---|---|
| 8j | U937 | 77.8 |
| 8k | MCF-7 | 92.1 |
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole, including this compound, exhibit antimicrobial properties against various pathogens. The mechanism often involves the inhibition of specific bacterial enzymes or disruption of cell wall synthesis. For example, compounds targeting the DprE1 enzyme have shown efficacy against Mycobacterium tuberculosis .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activities or interfere with signaling pathways critical for cell survival and proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in certain cancer types while exhibiting low toxicity in non-cancerous cells. Such findings underscore its potential as a selective anticancer agent.
In Vivo Studies
Further investigations into in vivo efficacy are necessary to establish the therapeutic potential of this compound fully. Preliminary studies suggest promising results in animal models; however, more extensive trials are needed to confirm these findings.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide?
The synthesis involves multi-step reactions starting from benzothiazole and pyrazole precursors. Key steps include:
- Coupling of benzothiazole-2-amine with activated pyrazole-carboxylic acid derivatives using coupling agents like EDCI or HATU in dimethylformamide (DMF) at 0–25°C .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >90% purity .
- Critical parameters : Temperature control (<50°C to prevent decomposition), anhydrous solvents, and catalytic bases (e.g., triethylamine) to enhance yields .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DMSO-d6 to resolve signals from benzothiazole (δ 7.2–8.5 ppm) and pyrazole (δ 2.5–3.5 ppm for methyl groups) .
- X-ray crystallography : Employ SHELXL for small-molecule refinement (R-factor < 0.05) and ORTEP-3 for 3D visualization. Data collection at 100K minimizes thermal motion artifacts .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 301.0824) .
Q. What preliminary biological assays are recommended for screening bioactivity?
- Antimicrobial activity : Broth microdilution assays against S. aureus (MIC ≤ 25 µg/mL) and E. coli (MIC ≤ 50 µg/mL) .
- Anticancer potential : MTT assays on HeLa cells (IC50 ~10 µM) with dose-dependent apoptosis observed via flow cytometry .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) with IC50 values compared to reference inhibitors like Gefitinib .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Case study : In vitro IC50 of 10 µM (HeLa cells) vs. in vivo tumor reduction of 30% (mouse xenografts). Possible factors:
- Pharmacokinetics : Poor oral bioavailability due to low solubility (<0.1 mg/mL in PBS). Address via nanoformulation (e.g., liposomes) .
- Metabolic stability : Hepatic clearance >50% in microsomal assays. Modify substituents (e.g., fluorination at C6 of benzothiazole) to enhance metabolic resistance .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in benzothiazole-pyrazole hybrids?
- Systematic substitution : Replace the 2-methyl group on pyrazole with halogens (Cl, F) or methoxy to assess effects on EGFR binding (ΔΔG calculated via docking) .
- Pharmacophore mapping : Overlay active analogs using Schrödinger’s Phase to identify critical H-bond donors (amide NH) and aromatic π-π interactions .
- In vitro validation : Compare IC50 shifts in kinase inhibition assays (e.g., 2-methyl → 2-Cl substitution improves potency by 3-fold) .
Q. How can computational modeling predict off-target interactions and toxicity risks?
- Molecular docking : Use AutoDock Vina to screen against 500+ human targets. Prioritize hits with ΔG < -8 kcal/mol (e.g., COX-2, CYP3A4) .
- ADMET prediction : SwissADME calculates LogP (2.8), CNS permeability (low), and PAINS alerts (benzothiazole may trigger false positives) .
- Mitigation : Introduce polar groups (e.g., sulfonamide) to reduce LogP and avoid PAINS motifs .
Q. What experimental approaches validate synergistic effects in combination therapies?
- Checkboard assays : Test with cisplatin in A549 lung cancer cells. Synergy scores (FIC index <0.5) indicate enhanced apoptosis .
- Mechanistic studies : RNA-seq profiling reveals upregulation of pro-apoptotic genes (e.g., BAX, CASP3) and downregulation of BCL2 .
- In vivo validation : Co-administer with cisplatin in xenografts; tumor volume reduction improves from 30% (monotherapy) to 60% (combination) .
Q. How can degradation pathways and stability under physiological conditions be analyzed?
- Forced degradation : Expose to pH 1–13 buffers, H2O2 (3%), and UV light (254 nm). Monitor via HPLC:
- Acidic conditions : Hydrolysis of amide bond (t1/2 = 2 hrs at pH 1) .
- Oxidative stress : Benzothiazole ring oxidation forms sulfoxide derivatives .
- Stabilization : Lyophilize with trehalose (1:1 ratio) to extend shelf life (>12 months at 4°C) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
